![molecular formula C19H19NO3S2 B14008555 2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione CAS No. 72087-94-6](/img/structure/B14008555.png)
2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is a complex organic compound that features a morpholine ring and dithio functionality. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3-diphenylpropanedione backbone: This can be achieved through a Claisen condensation reaction between acetophenone and ethyl acetate.
Introduction of the dithio group: This step might involve the reaction of the diketone with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the morpholine ring: This could be done through nucleophilic substitution reactions where the morpholine ring is introduced to the dithio group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The dithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone can be reduced to form diols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce diols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dithio group could play a role in redox reactions, while the morpholine ring might influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropanedione: Lacks the dithio and morpholine functionalities.
2-(4-Morpholinylthio)-1,3-diphenylpropanedione: Similar but with a thio instead of a dithio group.
1,3-Diphenyl-2-thioxopropanone: Contains a thioxo group instead of a dithio group.
Uniqueness
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is unique due to the presence of both the dithio group and the morpholine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
72087-94-6 |
|---|---|
Molecular Formula |
C19H19NO3S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(morpholin-4-yldisulfanyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H19NO3S2/c21-17(15-7-3-1-4-8-15)19(18(22)16-9-5-2-6-10-16)24-25-20-11-13-23-14-12-20/h1-10,19H,11-14H2 |
InChI Key |
SEIXQYCSRZAUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SSC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


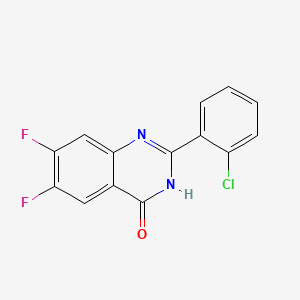

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
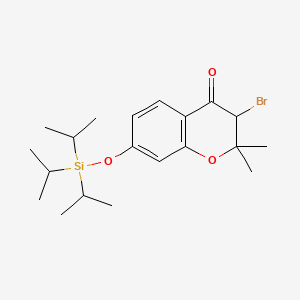

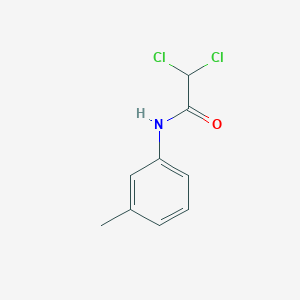
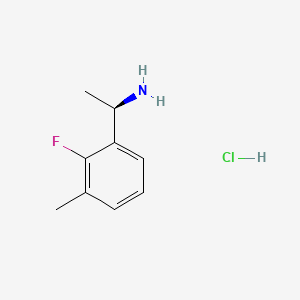
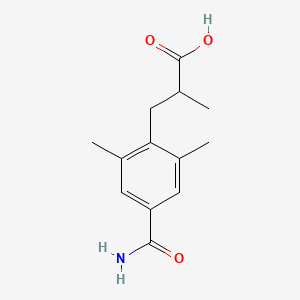
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
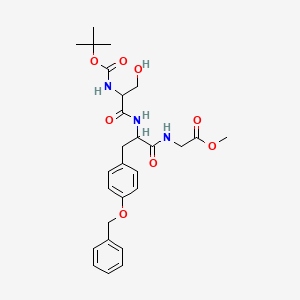
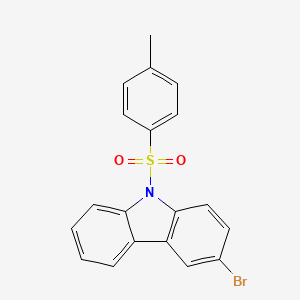
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
